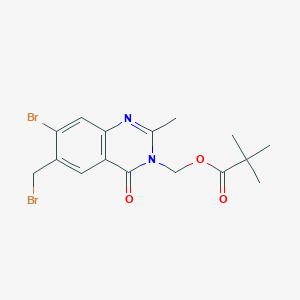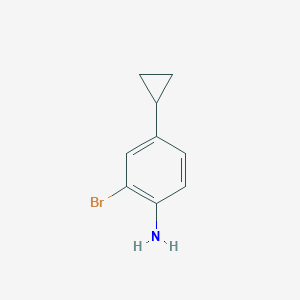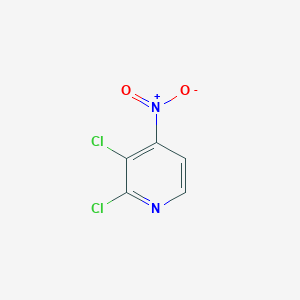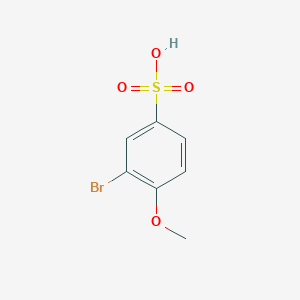
(7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Übersicht
Beschreibung
7-Bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate, also known as 7-BBMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in the lab.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Importance
Quinazolinone derivatives, including those substituted at the 6-bromo position, have been synthesized and investigated for their pharmacological activities. These compounds are known for their anti-inflammatory, analgesic, and anti-bacterial properties. The synthesis involves creating various derivatives, including N-substituted acetamides and triazin-thiol compounds, characterized by analytical and spectral data. Such research underscores the chemical versatility and potential therapeutic applications of quinazolinone derivatives, suggesting areas where the specific compound might find relevance (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antibacterial and Antitumor Activities
The antibacterial properties of quinazolinone derivatives have been demonstrated in studies, indicating their potential in combating bacterial infections. Additionally, certain derivatives have shown promise in antitumor activity, particularly in inhibiting tumor cell growth in culture. These findings highlight the compound's potential utility in developing new antibacterial and cancer therapeutics, furthering our understanding of its applications in medicinal chemistry (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Role in Synthesis of Anti-cancer Drugs
Quinazolinone derivatives serve as key intermediates in the synthesis of anti-cancer drugs, particularly those targeting thymidylate synthase. The synthesis route for these intermediates, involving bromination and other chemical transformations, highlights the compound's importance in the development of chemotherapeutic agents (Cao, 2004).
Antimicrobial and Antimalarial Activities
The structural modification of quinazolinone derivatives has led to compounds with significant antimicrobial and antimalarial activities. These activities are crucial for developing new treatments against infectious diseases, emphasizing the compound's potential application in discovering novel therapeutic agents (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Eigenschaften
IUPAC Name |
[7-bromo-6-(bromomethyl)-2-methyl-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br2N2O3/c1-9-19-13-6-12(18)10(7-17)5-11(13)14(21)20(9)8-23-15(22)16(2,3)4/h5-6H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEFHZGDNXLLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)Br)CBr)C(=O)N1COC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)
![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)
![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)
![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034075.png)






